N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-chloropyridine-4-carbonyl chloride: This can be achieved by reacting 3-chloropyridine-4-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with piperidine: The resulting acyl chloride is then reacted with piperidine to form the intermediate N-(3-chloropyridine-4-carbonyl)piperidine.
Formation of the thiophene-3-carboxylic acid chloride: Thiophene-3-carboxylic acid is converted to its acyl chloride using thionyl chloride.
Final coupling reaction: The intermediate N-(3-chloropyridine-4-carbonyl)piperidine is then reacted with thiophene-3-carboxylic acid chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of thiophene.
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics.
Properties
IUPAC Name |
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-14-9-18-5-1-13(14)16(22)20-6-2-12(3-7-20)19-15(21)11-4-8-23-10-11/h1,4-5,8-10,12H,2-3,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVZSJHDFZUWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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